molecular formula C5H10O B194337 4-Aminobutanal CAS No. 4390-05-0

4-Aminobutanal

Cat. No. B194337
CAS RN: 4390-05-0
M. Wt: 87.12 g/mol
InChI Key: DZQLQEYLEYWJIB-UHFFFAOYSA-N
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Description

4-Aminobutanal is an omega-aminoaldehyde that is butanal in which one of the hydrogens of the terminal methyl group has been replaced by an amino group . It has a role as an Escherichia coli metabolite and a mouse metabolite . It is an omega-aminoaldehyde and an aminobutanal . It is a conjugate base of a 4-ammoniobutanal .


Synthesis Analysis

4-Aminobutanal serves as an important intermediate compound for drugs and a precursor of biodegradable polymers used for gene delivery . Two nitrogen-protecting groups of 4-aminobutanal were evaluated (Boc and Phth) and synthesized from the commercially available corresponding aminoketal .


Molecular Structure Analysis

The molecular formula of 4-Aminobutanal is C4H9NO . The IUPAC name is 4-aminobutanal . The InChI is InChI=1S/C4H9NO/c5-3-1-2-4-6/h4H,1-3,5H2 . The InChIKey is DZQLQEYLEYWJIB-UHFFFAOYSA-N . The Canonical SMILES is C(CC=O)CN .


Physical And Chemical Properties Analysis

The molecular weight of 4-Aminobutanal is 87.12 g/mol . The XLogP3-AA is -0.9 . The Hydrogen Bond Donor Count is 1 . The density is 0.9±0.1 g/cm3 . The boiling point is 159.9±23.0 °C at 760 mmHg . The vapour pressure is 2.5±0.3 mmHg at 25°C . The enthalpy of vaporization is 39.6±3.0 kJ/mol . The flash point is 50.5±22.6 °C . The index of refraction is 1.422 . The molar refractivity is 24.3±0.3 cm3 .

Scientific Research Applications

Enzymatic Properties and Kinetics

4-Aminobutanal dehydrogenase, purified from a Pseudomonas species, shows high activity toward aminoaldehydes like 4-aminobutanal. It functions in the metabolism of these compounds, with detailed kinetic constants and pH profiles documented (Callewaert, Rosemblatt, & Tchen, 1974).

Role in Plant Stress Response

4-Aminobutanal is involved in the stress response in plants. In Arabidopsis thaliana, the catabolism of putrescine involves the production of 4-aminobutanal, which is crucial for synthesizing gamma-aminobutyric acid (GABA) under stress conditions (Zarei, Trobacher, & Shelp, 2016).

Contribution to Polyamine Catabolism in Fruits

In apple fruit, enzymes involved in polyamine catabolism utilize 4-aminobutanal, indicating its role in the production of GABA and β-alanine. These findings highlight the significance of 4-aminobutanal in fruit physiology (Zarei, Trobacher, & Shelp, 2015).

Influence on Microbial Growth

The aminoaldehyde 4-aminobutanal, derived from polyamine oxidation, has been observed to have contrasting effects on the growth of Leishmania infantum promastigotes. This suggests its potential role in therapeutic strategies against such parasites (Massa et al., 2010).

Metabolic and Enzymological Role in Plants

4-Aminobutyrate, closely related to 4-aminobutanal, is involved in various plant metabolic processes. It's implicated in stress responses and is catabolized through specific enzymatic pathways, indicating a broad physiological role in plant biology (Narayan & Nair, 1990).

Orthodontic Applications

4-Aminobutanal derivatives have been studied in orthodontics, showing promise in enhancing tooth anchorage and retention during treatment (Igarashi, Mitani, Adachi, & Shinoda, 1994).

Neurological Impact

4-Aminobutanal and its derivatives have been explored for their effects on neurological functions, including cognitive function, motor functional recovery, and symptomatic relief in multiple sclerosis and myasthenia gravis. These studies highlight its potential in neurotherapeutics (Diemen et al., 1993; Lundh, Nilsson, & Rosén, 1979; Hayes et al., 1994; Jensen, Ravnborg, Dalgas, & Stenager, 2014).

Synthesis and Medicinal Chemistry

N,N-Dimethyl-4-aminobutanal dimethylacetal, an intermediate in the synthesis of migraine medication, and other 4-aminobutanal derivatives have been synthesized and evaluated for medical applications. These compounds exhibit a range of biological activities, including anticonvulsant and antidepressant effects (Yang Rong-gu, 2014; Kowalczyk et al., 2014).

Safety And Hazards

If inhaled, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Future Directions

Polyamines represent a potential source of 4-aminobutyrate (GABA) in plants exposed to abiotic stress . Terminal catabolism of putrescine in Arabidopsis thaliana involves amine oxidase .

properties

IUPAC Name

4-aminobutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c5-3-1-2-4-6/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQLQEYLEYWJIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863389
Record name 4-Aminobutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Aminobutyraldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001080
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Aminobutanal

CAS RN

4390-05-0
Record name 4-Aminobutanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4390-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminobutyraldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004390050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminobutyraldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001080
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
928
Citations
PL Wood, MA Khan, JR Moskal - Brain research, 2007 - Elsevier
… The concentration–response curves for 24-h LDH release with 4-aminobutanal were almost identical to those of 3-AP (Fig. 1); consistent with a similar pK a (3-AP = 9.3; 4-AB = 9.8), …
Number of citations: 103 www.sciencedirect.com
DM Callewaert, MS Rosemblatt, TT Tchen - Journal of Biological Chemistry, 1974 - ASBMB
… describe the purification aud properties of 4-aminobutanal … containing 1.00 units of 4-aminobutanal dehydrogenase per ml, 2.4“ … one protein band which is active toward 4-aminobutanal, …
Number of citations: 29 www.jbc.org
AV Smolobochkin, TS Rizbayeva… - …, 2019 - Wiley Online Library
… The first successful synthesis of 2-substituted pyrrolidine derivatives via intermolecular reaction of 4-aminobutanal acetals 1 a,b containing guanidine and urea moieties with thiophenol …
AV Smolobochkin, TS Rizbayeva… - European Journal of …, 2019 - Wiley Online Library
… An efficient method for the synthesis of various N-substituted 2(pyrazolyl)pyrrolidines was developed for the first time using easily accessible 4-aminobutanal acetals and pyrazolones …
AV Smolobochkin, RA Turmanov, AS Gazizov… - Tetrahedron, 2020 - Elsevier
… [[27], [28], [29]] has described the synthesis of (pyrrolidin-2-yl)phosphonates via Kabachnik-Fields reaction of N-Cbz protected 4-aminobutanal with some hydrophosphoryl compounds. …
Number of citations: 6 www.sciencedirect.com
MS Rosemblatt - 1973 - search.proquest.com
Xerox University Microfilms Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced technological …
Number of citations: 2 search.proquest.com
A Zarei, CP Trobacher, BJ Shelp - Scientific reports, 2016 - nature.com
… amine oxidase and the production of 4-aminobutanal, which is a … candidates for encoding 4-aminobutanal dehydrogenase activity … , followed by 4-aminobutanal; negligible activity was …
Number of citations: 64 www.nature.com
D Keglević, B Leonhard - Croatica Chemica Acta, 1963 - hrcak.srce.hr
… N,N-disubstituted 4-aminobutanal acetals and p-substituted … N,N-disubstituted 4-aminobutanal acetals. To our knowledge, … We tried then to reach the N,N-disubstituted 4-aminobutanal …
Number of citations: 5 hrcak.srce.hr
K Tago, S Kurioka, M Matsuda - Journal of neurochemistry, 1982 - Wiley Online Library
An enzyme with NAD + ‐dependent 4‐aminobutyraldehyde dehydrogenase activity was purified about 360‐fold from rat brain extract. AMP‐Sepharose chromatography was effective in …
Number of citations: 20 onlinelibrary.wiley.com
A Zarei, CP Trobacher, BJ Shelp - FEBS letters, 2015 - Elsevier
… In dicotyledonous plants, the copper-containing amine oxidases (CuAO; EC 1.4.3.22) are responsible for the conversion of putrescine to 4-aminobutanal (ABAL), spermidine to 1,3-…
Number of citations: 17 www.sciencedirect.com

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